

Unveiling Antitumor Agent-153: A Technical Review of a Novel Triazole Derivative

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Compound of Interest

Compound Name: Antitumor agent-153

Cat. No.: B15135703

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A comprehensive analysis of a novel 1,4-disubstituted 1,2,3-triazole derivative, referred to in some contexts as **Antitumor agent-153** or Compound 3, reveals a promising anti-cancer agent with a distinct mechanism of action. This technical guide synthesizes the findings from the pivotal study by Göktürk et al., offering researchers, scientists, and drug development professionals a detailed overview of its cytotoxic activity, experimental protocols, and proposed signaling pathways.

Quantitative Analysis of Cytotoxic Activity

The antitumor potential of **Antitumor agent-153** was evaluated against a panel of human cancer cell lines, with cisplatin and etoposide serving as reference compounds. The agent demonstrated notable efficacy, particularly against the Caco-2 colorectal adenocarcinoma cell line. All quantitative data on its cytotoxic effects are summarized below.

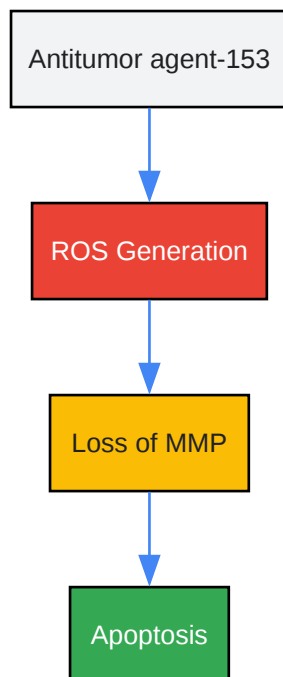
Cell Line	Description	IC50 (μM) after 48h (Antitumor agent-153)	IC50 (μM) after 48h (Cisplatin)	IC50 (μM) after 48h (Etoposide)
MDA-MB-231	Triple-negative breast cancer	30.21 ± 0.52	25.18 ± 0.63	22.84 ± 0.49
LNCaP	Androgen-sensitive prostate cancer	41.57 ± 0.78	35.42 ± 0.81	28.16 ± 0.67
Caco-2	Colorectal adenocarcinoma	16.63 ± 0.27	20.86 ± 0.55	18.93 ± 0.38
HEK-293	Human embryonic kidney (non-cancerous)	75.34 ± 1.12	45.71 ± 0.94	36.47 ± 0.82

Table 1: Comparative IC50 values of **Antitumor agent-153** and standard chemotherapeutic drugs after 48 hours of treatment.

Mechanism of Action: Induction of Apoptosis via Oxidative Stress

Antitumor agent-153 exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. The underlying mechanism involves the generation of reactive oxygen species (ROS), leading to a subsequent loss of mitochondrial membrane potential (MMP).

Proposed Mechanism of Action for Antitumor Agent-153



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*Proposed signaling pathway of **Antitumor agent-153**.*

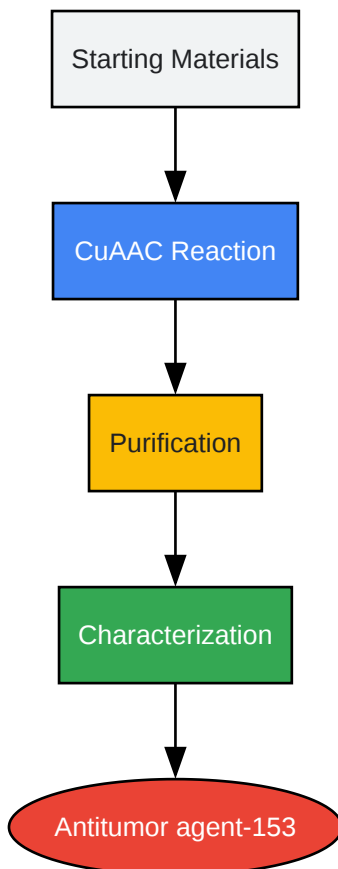
Detailed Experimental Protocols

The following section outlines the methodologies employed in the characterization and evaluation of **Antitumor agent-153**.

Synthesis of 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde (**Antitumor agent-153**)

The synthesis of **Antitumor agent-153** was achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Synthesis Workflow for Antitumor Agent-153



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